3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid
Overview
Description
3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a phenyl group at the 6th position and a carboxylic acid group at the 4th position of the dihydropyridazine ring
Mechanism of Action
Target of Action
The primary target of 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid is xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and further oxidation of xanthine to uric acid .
Mode of Action
This compound interacts with XO through a unique interaction mode . This interaction is different from that of febuxostat, a well-known XO inhibitor, which bears a carboxyl group . The compound binds to the active site of XO, leading to the inhibition of the enzyme .
Biochemical Pathways
The compound’s interaction with XO affects the purine catabolism pathway . By inhibiting XO, the compound prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This results in a decrease in the production of uric acid, a metabolite associated with conditions such as gout and hyperuricemia .
Pharmacokinetics
Its lipophilicity (Log Po/w) ranges from 0.87 to 1.96, suggesting it may have good membrane permeability .
Result of Action
The inhibition of XO by this compound leads to a reduction in uric acid formation . This can be beneficial in conditions where uric acid levels are elevated, such as gout and hyperuricemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid typically involves the condensation of substituted benzil and cyanoacetyl hydrazide. This reaction is catalyzed by a nano catalyst, such as Ce0.94Ca0.05Sr0.01O1.94 (CCSO), and is carried out at 110°C for 24 minutes . Another method involves the molecular docking and synthesis of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Condensation Reactions: It reacts with ethyl cyanoacetate to form ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2-c]cinnoline-3-carboxylate.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethyl cyanoacetate and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the design and synthesis of xanthine oxidase inhibitors, which have potential therapeutic applications.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid include:
- 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-hydroxyarylazonicotinic acid ethyl esters
- 2-aminoarylazonicotinic acid ethyl esters
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 6th position and carboxylic acid group at the 4th position make it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
6-oxo-3-phenyl-1H-pyridazine-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-8(11(15)16)6-9(12-13-10)7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPFONMCUWVZRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501207987 | |
Record name | 2,3-Dihydro-3-oxo-6-phenyl-4-pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501207987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87769-67-3 | |
Record name | 2,3-Dihydro-3-oxo-6-phenyl-4-pyridazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87769-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-3-oxo-6-phenyl-4-pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501207987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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